molecular formula C16H12N4OS2 B2683361 N-[cyano(thiophen-3-yl)methyl]-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1311976-07-4

N-[cyano(thiophen-3-yl)methyl]-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B2683361
CAS No.: 1311976-07-4
M. Wt: 340.42
InChI Key: FAYLQOFFNWTNPN-UHFFFAOYSA-N
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Description

N-[cyano(thiophen-3-yl)methyl]-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound featuring a cyano group, a thiophene ring, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(thiophen-3-yl)methyl]-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group, where nucleophiles like amines or alcohols can replace the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[cyano(thiophen-3-yl)methyl]-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is beneficial for creating polymers and other materials with advanced functionalities.

Mechanism of Action

The mechanism of action of N-[cyano(thiophen-3-yl)methyl]-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(thiophen-2-yl)methyl]-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide
  • N-[cyano(furan-3-yl)methyl]-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide
  • N-[cyano(benzothiophen-3-yl)methyl]-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide

Uniqueness

N-[cyano(thiophen-3-yl)methyl]-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide is unique due to the specific positioning of the cyano group and the combination of thiophene, pyridine, and thiazole rings. This unique structure provides distinct electronic and steric properties, making it particularly useful in applications where precise molecular interactions are required.

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c17-8-14(11-4-6-22-9-11)20-15(21)7-12-10-23-16(19-12)13-3-1-2-5-18-13/h1-6,9-10,14H,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYLQOFFNWTNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)CC(=O)NC(C#N)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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